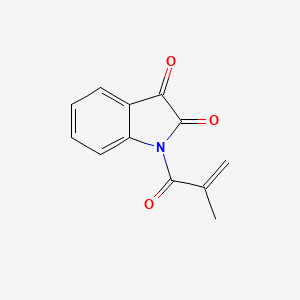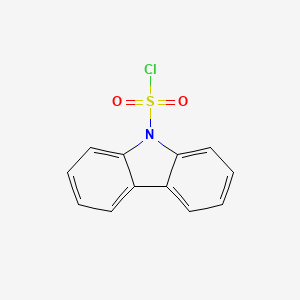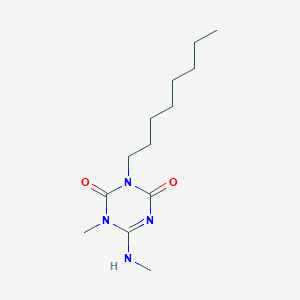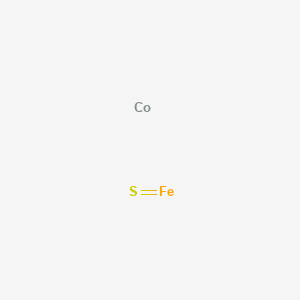![molecular formula C20H17Cl2N3O B14607187 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline CAS No. 60943-85-3](/img/structure/B14607187.png)
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline is an organic compound characterized by its diazenyl functional group and dichlorophenoxy substituents. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(2,4-dichlorophenoxy)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through recrystallization or chromatography to ensure high quality.
化学反応の分析
Types of Reactions
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo photochemical reactions upon exposure to light. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species that can damage cellular components. The molecular targets include cellular membranes and DNA, leading to cell death in targeted tissues.
類似化合物との比較
Similar Compounds
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}aniline
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-diethylaniline
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylbenzylamine
Uniqueness
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and stability, making it particularly suitable for applications requiring high stability and intense coloration.
特性
CAS番号 |
60943-85-3 |
|---|---|
分子式 |
C20H17Cl2N3O |
分子量 |
386.3 g/mol |
IUPAC名 |
4-[[4-(2,4-dichlorophenoxy)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17Cl2N3O/c1-25(2)17-8-4-15(5-9-17)23-24-16-6-10-18(11-7-16)26-20-12-3-14(21)13-19(20)22/h3-13H,1-2H3 |
InChIキー |
AQMVUXHFWHEVFB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
